2-Ethyl-2-methylbutanoic acid

Description

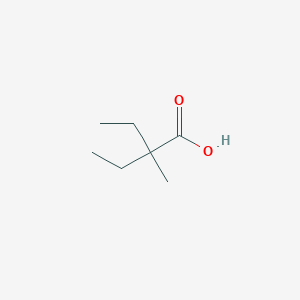

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJPKLWGGMAUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051840 | |

| Record name | 2-Ethyl-2-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-37-3 | |

| Record name | 2-Ethyl-2-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19889-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methyl butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A3027H97L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutanoic acid, a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂, is a compound of interest in various fields, including pharmaceutical and chemical synthesis. Its unique structural characteristics, featuring a quaternary alpha-carbon, impart specific physicochemical properties that influence its reactivity, bioavailability, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that while some experimental values are available, others are estimated based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [N/A] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| CAS Number | 19889-37-3 | [1][3] |

| Appearance | Colorless to light yellow liquid | [N/A] |

| Density | 0.8926 g/cm³ at 25 °C | [4] |

| Boiling Point | 207 °C (estimated) | [4] |

| Melting Point | < -20 °C | [4] |

| pKa | Predicted value available | [N/A] |

| Water Solubility | Qualitative data suggests limited solubility | [N/A] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of carboxylic acids like this compound are outlined below. These are generalized protocols that can be adapted for the specific compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. Given that the melting point is below -20°C, a low-temperature melting point apparatus would be required.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation apparatus (including a boiling flask, condenser, and collection flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the boiling flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the acid is 50% dissociated. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a combination electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The standardized base is added in small, known increments from the buret.

-

The pH of the solution is recorded after each addition of the base, allowing the reading to stabilize.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Water Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a standard technique.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, or titration)

Procedure:

-

An excess amount of this compound is added to a known volume of water in a conical flask.

-

The flask is sealed and agitated in a shaking incubator or water bath at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is allowed to stand to allow any undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Synthesis Pathway Overview

This diagram provides a simplified overview of a common synthesis route for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-methylbutanoic Acid from 3-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-ethyl-2-methylbutanoic acid from the starting material 3-methyl-2-pentene. The primary focus is on the industrially relevant and efficient Koch-Haaf reaction. An alternative multi-step synthesis involving ozonolysis and a Grignard reaction is also discussed, along with an analysis of its potential challenges. This document includes detailed experimental protocols, comparative data, and process visualizations to support laboratory-scale synthesis and process development.

Introduction

This compound is a branched-chain carboxylic acid with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation from 3-methyl-2-pentene, a readily available alkene, is of significant interest. This guide explores the direct carbonylation approach and a more classical multi-step synthetic route.

Primary Synthetic Pathway: The Koch-Haaf Reaction

The most direct and efficient method for the synthesis of this compound from 3-methyl-2-pentene is the Koch-Haaf reaction. This acid-catalyzed carbonylation reaction involves the addition of carbon monoxide and water to an alkene, typically under pressure, to yield a carboxylic acid.[1][2] The reaction proceeds via a stable tertiary carbocation intermediate, leading to a high yield of the desired branched carboxylic acid.[1]

The overall transformation is as follows:

Caption: Overall scheme of the Koch-Haaf reaction.

Experimental Protocol: Koch-Haaf Reaction

This protocol is a representative laboratory-scale procedure adapted from general methods for the Koch-Haaf reaction of alkenes.[1][3]

Materials:

-

3-Methyl-2-pentene

-

Concentrated Sulfuric Acid (98%)

-

Formic Acid (98-100%) or Carbon Monoxide gas

-

Ice-water bath

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

High-pressure autoclave (if using CO gas) or a robust reaction flask with a pressure-equalizing dropping funnel.

Procedure using Formic Acid (Koch-Haaf variation):

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, place concentrated sulfuric acid and cool it to 0-5 °C in an ice-water bath.

-

Slowly add a pre-mixed solution of 3-methyl-2-pentene and formic acid dropwise to the cold, stirred sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper, which will precipitate the this compound.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation.

Procedure using Carbon Monoxide Gas:

-

Place concentrated sulfuric acid in a high-pressure autoclave equipped with a stirrer and a gas inlet.

-

Add 3-methyl-2-pentene to the autoclave.

-

Pressurize the autoclave with carbon monoxide to the desired pressure (typically 50-100 atm).[3]

-

Heat the mixture to the reaction temperature (e.g., 50-80 °C) and stir for several hours.[1]

-

After the reaction is complete, cool the autoclave, and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Work-up the reaction mixture as described in the formic acid procedure (steps 4-10).

Quantitative Data

| Parameter | Koch-Haaf Reaction (Formic Acid) | Koch-Haaf Reaction (CO Gas) |

| Starting Material | 3-Methyl-2-pentene | 3-Methyl-2-pentene |

| Key Reagents | H₂SO₄, HCOOH | H₂SO₄, CO |

| Reaction Conditions | 0-10 °C, atmospheric pressure | 50-80 °C, 50-100 atm |

| Reported Yield | 60-80% (typical for similar alkenes)[4] | >80% (for some alcohols)[1] |

Alternative Synthetic Pathway: Ozonolysis and Grignard Reaction

An alternative, multi-step approach involves the oxidative cleavage of 3-methyl-2-pentene via ozonolysis, followed by the construction of the carbon skeleton using a Grignard reaction.

Caption: Multi-step synthesis via ozonolysis and Grignard reaction.

Experimental Protocols

Step 1: Ozonolysis of 3-Methyl-2-pentene

-

Dissolve 3-methyl-2-pentene in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove the excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, to the cold solution to work up the ozonide.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

The resulting mixture of propanal and 2-butanone can be separated by fractional distillation.

Step 2: Grignard Reaction of 2-Butanone with Ethylmagnesium Bromide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of 2-butanone in anhydrous diethyl ether dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield 3-methyl-3-pentanol.

Step 3: Oxidation of 3-Methyl-3-pentanol (Theoretical and Challenging)

Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[5][6] Forcing conditions, such as heating with a strong oxidizing agent like potassium permanganate (B83412) in an acidic solution, can lead to dehydration to form an alkene, followed by oxidative cleavage of the alkene.[7] This process is likely to produce a mixture of smaller carboxylic acids and ketones, resulting in a low yield of the desired this compound.

Quantitative Data and Feasibility Analysis

| Step | Reaction | Starting Materials | Key Reagents | Reported Yield (Typical) | Feasibility Notes |

| 1 | Ozonolysis | 3-Methyl-2-pentene | O₃, DMS or Zn/H₂O | High | Well-established reaction. |

| 2 | Grignard Reaction | 2-Butanone, Bromoethane, Mg | Diethyl ether | Good to high | Standard and reliable C-C bond formation. |

| 3 | Oxidation | 3-Methyl-3-pentanol | KMnO₄, H⁺, heat | Low and variable | Tertiary alcohol oxidation is inefficient and prone to side reactions. |

Due to the difficulty in selectively oxidizing the tertiary alcohol intermediate to the desired carboxylic acid, this alternative route is considered less practical and lower yielding compared to the direct Koch-Haaf reaction.

Product Characterization: this compound

The final product can be characterized using various spectroscopic methods.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to two equivalent ethyl groups (triplet and quartet) and a methyl group (singlet). A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | A peak for the quaternary carbon, the carbonyl carbon, and signals for the methyl and ethyl groups.[8] |

| IR Spectroscopy | A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[8] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern.[8] |

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol [8] |

| CAS Number | 19889-37-3[8][9][10] |

| Appearance | Colorless liquid |

Conclusion

The synthesis of this compound from 3-methyl-2-pentene is most efficiently achieved through the Koch-Haaf reaction. This single-step carbonylation provides a direct and high-yielding route to the target molecule. While an alternative pathway involving ozonolysis and a Grignard reaction is theoretically plausible for constructing the carbon skeleton, the final oxidation of the intermediate tertiary alcohol presents a significant challenge, making this route less favorable for practical synthesis. For researchers and professionals in drug development, the Koch-Haaf reaction represents the most viable and scalable method for the preparation of this compound.

References

- 1. Koch reaction - Wikipedia [en.wikipedia.org]

- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. studymind.co.uk [studymind.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. Sciencemadness Discussion Board - Oxidation of tertiary alcohol by KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. 2-Ethyl-2-methylbutyric acid | C7H14O2 | CID 29846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Butanoic acid, 2-ethyl-2-methyl- [webbook.nist.gov]

- 10. 2-Ethyl-2-methylbutyric acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Ethyl-2-methylbutanoic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-methylbutanoic acid, a branched-chain carboxylic acid, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique steric and electronic properties, conferred by the quaternary α-carbon, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological activities, and therapeutic potential. We delve into the experimental protocols for their preparation and characterization, present quantitative data in a structured format, and visualize key concepts to facilitate a deeper understanding of their structure-activity relationships.

Core Compound: this compound

This compound (CAS No: 19889-37-3) is a C7 carboxylic acid with a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1][2] The presence of a quaternary carbon atom at the alpha position provides significant steric hindrance, which influences its chemical reactivity and physical properties.[1] This structural feature is a key consideration in the design of its analogs and derivatives for biological applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| CAS Number | 19889-37-3 | [1][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-2-ethylbutanoic acid, 2-ethyl-2-methylbutyric acid | [2][3] |

| Melting Point | < -20 °C | [4] |

| Boiling Point | 207 °C | [4] |

| Density | 0.8926 g/cm³ at 25 °C | [4] |

Structural Analogs and Their Significance

Structural analogs of this compound involve modifications to the alkyl chains or the carboxylic acid moiety. These modifications are typically aimed at modulating lipophilicity, steric bulk, and electronic properties to optimize biological activity and pharmacokinetic profiles.

A notable class of analogs includes other methyl-branched fatty acids.[2] The systematic variation of the ethyl and methyl groups with other short-chain alkyl groups allows for a fine-tuning of the molecule's interaction with biological targets.

Derivatives of this compound

The carboxylic acid functional group of this compound is a prime site for derivatization, leading to a wide array of compounds with diverse applications.

Ester Derivatives

Esterification of this compound with various alcohols yields ester derivatives. These esters are often more volatile and less polar than the parent acid. A prominent example is ethyl 2-methylbutanoate, which belongs to the class of fatty acid esters.[5][6]

Table 2: Example of an Ester Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2-methylbutanoate | C₇H₁₄O₂ | 130.1849 | 7452-79-1 |

Amide Derivatives

Reaction of this compound with amines, typically through an activated carboxylic acid intermediate, produces amide derivatives. These amides can exhibit improved metabolic stability and altered hydrogen bonding capabilities compared to the parent acid.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for their exploration in research and development.

Synthesis of this compound

A high-yield industrial synthesis involves the carbonylation of C6 olefins, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide in the presence of a strong acid catalyst, followed by hydrolysis.[1][7]

Experimental Protocol: Carbonylation of 3-methyl-2-pentene

-

Reaction Setup: A high-pressure autoclave reactor is charged with 3-methyl-2-pentene and an acid catalyst (e.g., boron trifluoride dihydrate, BF₃·2H₂O).[7]

-

Carbonylation: The reactor is pressurized with carbon monoxide to a pressure range of 500 to 1500 psig and heated to a temperature between 20°C and 100°C.[7]

-

Hydrolysis: After the reaction is complete, the mixture is carefully quenched with water to hydrolyze the intermediate acylium ion to form this compound.[7]

-

Purification: The product is then isolated and purified using standard techniques such as distillation or chromatography.

Caption: Synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological activities for a wide range of analogs are not extensively detailed in the initial search, the use of this compound as a precursor for herbicides suggests its potential for biological interaction.[7] The structural motif of a branched-chain fatty acid is present in various biologically active molecules, indicating that analogs and derivatives of this compound could interact with various enzymes and receptors.

Further research is necessary to elucidate the specific signaling pathways modulated by these compounds and to identify potential therapeutic applications.

Future Directions

The exploration of this compound analogs and derivatives presents a promising avenue for the discovery of new chemical entities with valuable biological properties. Future research should focus on:

-

Synthesis of diverse libraries: Creating a broad range of analogs and derivatives with systematic structural modifications.

-

High-throughput screening: Evaluating the biological activity of these compounds against a panel of therapeutic targets.

-

Structure-activity relationship (SAR) studies: Elucidating the relationship between chemical structure and biological activity to guide the design of more potent and selective compounds.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds.

Caption: Logical workflow for drug discovery based on the core scaffold.

This guide provides a foundational understanding of this compound and its potential in chemical and pharmaceutical research. The provided frameworks for synthesis and logical discovery workflows aim to support researchers in their endeavors to develop novel and effective molecules.

References

- 1. This compound|130.18 g/mol|CAS 19889-37-3 [benchchem.com]

- 2. 2-Ethyl-2-methylbutyric acid | C7H14O2 | CID 29846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanoic acid, 2-ethyl-2-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. Showing Compound (S)-(+)-ethyl-2-methylbutanoate (FDB029639) - FooDB [foodb.ca]

- 6. ymdb.ca [ymdb.ca]

- 7. EP0742787B1 - Process for preparing this compound from 3-methyl-2-pentene - Google Patents [patents.google.com]

The Elusive Presence of 2-Ethyl-2-methylbutanoic Acid in the Plant Kingdom: A Technical Review

A comprehensive review of available scientific literature reveals no substantiated evidence for the natural occurrence of 2-Ethyl-2-methylbutanoic acid in plant species. This technical guide addresses the current state of knowledge regarding this compound and provides an in-depth analysis of its structurally similar and botanically prevalent isomer, 2-Methylbutanoic acid, offering valuable insights for researchers, scientists, and drug development professionals.

While the focus of this guide was initially on this compound, extensive database searches have failed to identify any reports of its isolation as a naturally occurring constituent in the plant kingdom. In contrast, its structural isomer, 2-Methylbutanoic acid, is a well-documented volatile organic compound found in a variety of fruits and essential oils, contributing to their characteristic aromas. This guide will, therefore, pivot to a detailed examination of the natural occurrence, biosynthesis, and analysis of 2-Methylbutanoic acid and its esters in plants, providing a valuable comparative perspective for the scientific community.

2-Methylbutanoic Acid and its Esters: Widespread in Flora

2-Methylbutanoic acid, a branched-chain fatty acid, is a significant contributor to the aromatic profile of numerous fruits. It exists as two enantiomers, (R)-(-)-2-methylbutanoic acid, which has a cheesy, sweaty odor, and (S)-(+)-2-methylbutanoic acid, possessing a fruity, sweet aroma.[1] The (S)-enantiomer is commonly found in fruits like apples and apricots.[2] This compound and its various esters are key components of the essential oils of many plants.

Quantitative Occurrence in Plant Species

The concentration of 2-Methylbutanoic acid and its esters can vary significantly depending on the plant species, cultivar, stage of ripeness, and environmental conditions. The following table summarizes the quantitative data available in the literature for 2-Methylbutanoic acid and its common esters in various plants.

| Plant Species (Common Name) | Plant Part | Compound | Concentration Range | Reference |

| Malus domestica (Apple) | Fruit | 2-Methylbutanoic acid | Present | [2][3] |

| Fruit | Ethyl 2-methylbutanoate | Key aroma compound | ||

| Fruit | 2-Methylbutyl acetate | Present | [3] | |

| Prunus armeniaca (Apricot) | Fruit | (S)-2-Methylbutanoic acid | Present | [2] |

| Theobroma cacao (Cocoa) | Beans | (R)-2-Methylbutanoic acid | Naturally occurring | [2] |

| Angelica archangelica (Angelica) | 2-Methylbutanoic acid | Minor constituent | [2] | |

| Valeriana officinalis (Valerian) | Root | 2-Methylbutanoic acid | Present | [2] |

| Luisia curtisii (Orchid) | Scent | (S)-2-Methylbutanoic acid | Present | [2] |

Biosynthesis of 2-Methylbutanoic Acid in Plants

The biosynthesis of 2-Methylbutanoic acid in plants is understood to originate from the catabolism of the branched-chain amino acid L-isoleucine.[4] This metabolic pathway involves a series of enzymatic reactions. While the general pathway is established, the specific enzymes and regulatory mechanisms can vary between plant species.

The key steps in the biosynthesis of 2-methylbutanoic acid from L-isoleucine are:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Thioesterase activity: Finally, a thioesterase hydrolyzes 2-methylbutanoyl-CoA to release free 2-Methylbutanoic acid.

Alternatively, 2-methylbutanal can be formed from α-keto-β-methylvalerate via a decarboxylase, which is then oxidized to 2-Methylbutanoic acid.

Experimental Protocols for the Analysis of Branched-Chain Fatty Acids in Plants

The accurate identification and quantification of 2-Methylbutanoic acid and its esters in plant materials require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose, often preceded by an extraction and derivatization step.

Extraction of Volatile Fatty Acids

A common method for the extraction of fatty acids from plant tissues is the Folch method or a modification thereof.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize 1-2 grams of fresh plant tissue (e.g., fruit pulp, leaves) in a 2:1 (v/v) mixture of chloroform (B151607):methanol.

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids, including fatty acids.

-

Collection: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen to obtain the lipid extract.

Derivatization

To improve the volatility and chromatographic behavior of the fatty acids for GC-MS analysis, they are typically converted to their methyl esters (FAMEs).

Protocol: Fatty Acid Methylation

-

Reagent: Use a methylating agent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.

-

Reaction: Add the methylating agent to the dried lipid extract and heat the mixture (e.g., at 60°C for 10-15 minutes).

-

Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

-

Collection: The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are then analyzed by GC-MS.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the different FAMEs, for example, starting at 40°C and ramping up to 250°C.

-

Injection Mode: Splitless or split injection depending on the sample concentration.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Identification of 2-methylbutanoic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is typically performed using an internal standard added at the beginning of the extraction process.

Conclusion

References

An In-depth Technical Guide to the Biological Activity of Branched-Chain Fatty Acids: A Focus on 2-Ethyl-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

Branched-chain fatty acids (BCFAs) are a diverse class of lipids that are increasingly recognized for their significant biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of BCFAs, with a specific focus on the short-chain branched fatty acid, 2-Ethyl-2-methylbutanoic acid. While direct experimental data on the bioactivity of this compound is limited, this document synthesizes information from structurally similar compounds to elucidate its probable mechanisms of action and guide future research. The primary putative targets for this class of molecules include Peroxisome Proliferator-Activated Receptors (PPARs), Cyclooxygenase (COX) enzymes, and Histone Deacetylases (HDACs). This guide details the experimental protocols necessary to investigate these interactions, presents available quantitative data for analogous compounds, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a saturated, branched-chain fatty acid with the chemical formula C₇H₁₄O₂.[1] Its structure, featuring a quaternary alpha-carbon, imparts unique steric and electronic properties that likely influence its biological interactions.[1] While it is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activities are not well-documented in publicly available literature.[1] However, the broader class of BCFAs is known to play crucial roles in cellular signaling and metabolism.[1] This guide will explore the potential biological activities of this compound by examining the established functions of structurally related short-chain fatty acids (SCFAs) and BCFAs.

Potential Biological Activities and Signaling Pathways

Based on the known functions of other BCFAs, this compound is hypothesized to interact with several key cellular targets that regulate inflammation, metabolism, and gene expression.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Fatty acids are the natural ligands for PPARs. The binding of a fatty acid to a PPAR subtype (α, γ, or δ) leads to the transcription of genes involved in fatty acid oxidation and energy homeostasis.[1] Due to its structure as a fatty acid, this compound is a potential candidate for a PPAR agonist.

Diagram: PPARα Signaling Pathway

Caption: Putative activation of the PPARα signaling pathway by this compound.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Some fatty acids have been shown to modulate COX activity. Given its carboxylic acid moiety, this compound may interact with the active site of COX-1 and/or COX-2, potentially inhibiting their activity and exerting anti-inflammatory effects.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, generally associated with transcriptional repression. Short-chain fatty acids, notably butyrate, are well-known HDAC inhibitors.[1] Inhibition of HDACs can lead to the re-expression of silenced tumor suppressor genes, making HDAC inhibitors a target for cancer therapy. The structural similarity of this compound to other known fatty acid HDAC inhibitors suggests it may also possess this activity.

Quantitative Data for Structurally Similar Branched-Chain Fatty Acids

Table 1: PPAR Activation by Various Fatty Acids

| Fatty Acid | PPAR Subtype | EC₅₀ (µM) | Fold Activation | Cell Line | Reference |

|---|---|---|---|---|---|

| Isovaleric acid | PPARα | 150 | 3.5 | HepG2 | Fajas et al., 1997 |

| Phytanic acid | PPARα | 25 | 8 | COS-1 | Gottlicher et al., 1992 |

| Butyric acid | PPARγ | 500 | 2.5 | 3T3-L1 | Tontonoz et al., 1994 |

Table 2: COX Enzyme Inhibition by Fatty Acids

| Fatty Acid | Enzyme | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|---|

| Valproic Acid | COX-1 | >1000 | Oxygen consumption | Hawkey et al., 1993 |

| Valproic Acid | COX-2 | >1000 | Oxygen consumption | Hawkey et al., 1993 |

| Phenylacetic acid | COX-1 | 120 | Prostaglandin E2 production | Ringbom et al., 2001 |

| Phenylacetic acid | COX-2 | 80 | Prostaglandin E2 production | Ringbom et al., 2001 |

Table 3: HDAC Inhibition by Short-Chain Fatty Acids

| Fatty Acid | IC₅₀ (mM) | Cell Line | Reference |

|---|---|---|---|

| Butyric acid | 0.5 - 1.5 | Various | Davie, 2003 |

| Propionic acid | 2.5 | HT-29 | Hinnebusch et al., 2002 |

| Valproic acid | 0.5 - 1.0 | Various | Gottlicher et al., 2001 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

PPARα Activation Assay (Luciferase Reporter Assay)

Objective: To determine if this compound can activate the PPARα signaling pathway.

Materials:

-

HEK293T cells

-

Expression plasmids for human PPARα and RXRα

-

Luciferase reporter plasmid containing a PPRE (Peroxisome Proliferator Response Element)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., GW7647)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the PPARα, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or the positive control. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Calculate the fold activation relative to the vehicle control.

Diagram: PPAR Activation Assay Workflow

Caption: General workflow for a PPAR activation luciferase reporter assay.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme and L-epinephrine (cofactors)

-

This compound (dissolved in DMSO)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Incubation: In a microplate, add the reaction buffer, cofactors, and the COX enzyme. Then, add various concentrations of this compound or a positive control. Include a vehicle control. Pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

HDAC Inhibition Assay (Fluorometric)

Objective: To measure the inhibitory activity of this compound against total HDAC enzymes.

Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A)

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, HeLa nuclear extract, and various concentrations of this compound or a positive control. Include a vehicle control.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer stops the HDAC reaction and the trypsin cleaves the deacetylated substrate to release the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural characteristics and the known activities of related branched-chain fatty acids provide a strong rationale for its investigation as a modulator of key cellular pathways. The primary putative targets—PPARs, COX enzymes, and HDACs—are all implicated in a range of physiological and pathological processes, including metabolic disorders, inflammation, and cancer.

The experimental protocols detailed in this guide provide a clear framework for elucidating the specific biological functions of this compound. Future research should focus on performing these in vitro assays to generate quantitative data on its potency and selectivity. Subsequently, cell-based and in vivo studies will be necessary to understand its physiological effects and therapeutic potential. The exploration of this and other understudied BCFAs holds promise for the discovery of novel therapeutic agents.

References

2-Ethyl-2-methylbutanoic acid CAS number and chemical identifiers

An In-depth Technical Guide to 2-Ethyl-2-methylbutanoic Acid

Introduction

This compound, a methyl-branched fatty acid, is a significant compound in organic synthesis.[1][2] It serves as a key intermediate in the creation of various agrochemicals and pharmaceuticals, where its distinct branched structure is leveraged to alter the physical and biological characteristics of target molecules.[3] This guide provides a comprehensive overview of its chemical identifiers, physical properties, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.

Chemical Identifiers and Properties

The fundamental chemical and physical properties of this compound are summarized below, providing a foundational dataset for researchers.

| Identifier/Property | Value | Reference |

| CAS Number | 19889-37-3 | [1][4][5] |

| Molecular Formula | C7H14O2 | [1][4] |

| Molecular Weight | 130.18 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Butyric acid, 2-ethyl-2-methyl-; 2-Methyl-2-ethylbutanoic acid | [1][4] |

| InChI | InChI=1S/C7H14O2/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H,8,9) | [2][4] |

| InChIKey | LHJPKLWGGMAUAN-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCC(C)(CC)C(=O)O | [2] |

| EC Number | 243-402-3 | [1] |

| UNII | 2A3027H97L | [1][5] |

| Melting Point | < -20 °C | [1][6] |

| Boiling Point | 207 °C | [1] |

| Flash Point | 92.0 ± 9.8 °C | [1] |

| Density | 0.8926 g/cm³ @ 25 °C | [1] |

| Vapor Pressure | 0.0889 mmHg @ 25°C | [1] |

| pKa | ~4.8 | [3] |

| LogP | 2.21 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis via Carbonylation of 3-Methyl-2-pentene

A high-yield synthesis of this compound can be achieved by the carbonylation of C6 olefins, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide.[3][7] This process is noted for its high yield and the formation of only one significant C7 by-product, 2,2-dimethylpentanoic acid, which can be separated by distillation.[7]

Materials:

-

3-methyl-2-pentene (or 2-ethyl-1-butene, or a mixture thereof)

-

Carbon Monoxide (CO)

-

Acid Catalyst (e.g., Boron trifluoride dihydrate, BF₃·2H₂O)

-

Water (H₂O)

-

Inert paraffinic solvent (optional, e.g., heptane (B126788) or hexane)

Procedure:

-

Carbonylation Reaction: The C6 branched olefin feed is contacted with an acid catalyst in a closed reactor under elevated pressure and temperature.[3] While phosphoric acid shows good reactivity, boron trifluoride dihydrate (BF₃·2H₂O) is a good compromise to mitigate corrosion issues.[7] Carbon monoxide is introduced into the reactor.

-

Quenching: After the carbonylation reaction, the product mixture is quenched by contacting it with water.[7] This step hydrolyzes the intermediate to form this compound.

-

Separation: The desired this compound is separated from the reaction mixture. Any non-C7 by-product acids can be removed by distillation.[7]

Analytical Protocol: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[3][5] This method is scalable and suitable for isolating impurities and for pharmacokinetic studies.[5]

Instrumentation and Conditions:

-

Column: Newcrom R1 HPLC column.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[5]

-

Mass Spectrometry (MS) Compatibility: For MS-compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[5]

-

UPLC Applications: For faster Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[5]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the carbonylation of an olefin.

Caption: Synthesis workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. 2-Ethyl-2-methylbutyric acid | C7H14O2 | CID 29846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|130.18 g/mol|CAS 19889-37-3 [benchchem.com]

- 4. Butanoic acid, 2-ethyl-2-methyl- [webbook.nist.gov]

- 5. 2-Ethyl-2-methylbutyric acid | SIELC Technologies [sielc.com]

- 6. This compound|lookchem [lookchem.com]

- 7. EP0742787B1 - Process for preparing this compound from 3-methyl-2-pentene - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Ethyl-2-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-2-methylbutanoic acid (CAS No: 19889-37-3), a methyl-branched fatty acid.[1] Due to the limited public availability of complete experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles and references available data from public repositories.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Ethyl-2-methylbutyric acid, 2-Methyl-2-ethylbutanoic acid[1][2]

-

Molecular Formula: C₇H₁₄O₂[1]

-

Molecular Weight: 130.18 g/mol [1]

-

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected and referenced spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| -CH₂- (Ethyl) | ~1.5 - 1.7 | Quartet | 4H |

| -CH₃ (Methyl) | ~1.1 - 1.3 | Singlet | 3H |

| -CH₃ (Ethyl) | ~0.8 - 1.0 | Triplet | 6H |

¹³C NMR (Carbon NMR): A reference to a ¹³C NMR spectrum is available in public databases.[1]

| Assignment | Expected Chemical Shift (ppm) |

| -COOH | ~180 - 185 |

| Quaternary C | ~45 - 55 |

| -CH₂- | ~25 - 35 |

| -CH₃ (on Quaternary C) | ~20 - 30 |

| -CH₃ (Ethyl) | ~5 - 15 |

| Note: | Specific peak values are not publicly available. |

Infrared (IR) Spectroscopy

An FTIR spectrum is referenced in the PubChem database, obtained on a Bruker IFS 85 instrument.[1] The expected characteristic absorption bands for a carboxylic acid are as follows:

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (Carbonyl) | 1700 - 1725 | Strong |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 920 - 950 | Broad, Medium |

| Note: | Specific peak values are not publicly available. |

Mass Spectrometry (MS)

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 85 | [M - COOH]⁺ or [M - C₂H₅ - H₂O]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [COOH]⁺ |

| Note: | This represents a potential fragmentation pattern. The base peak and relative intensities are not publicly available. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. The following are generalized protocols for the spectroscopic analysis of carboxylic acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the range of 0-15 ppm. The number of scans will depend on the sample concentration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Chromatographic Separation: Inject the sample into the GC. The GC column (e.g., a nonpolar capillary column) separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is a common method for this type of analysis.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

Caption: Workflow of Spectroscopic Analysis.

Caption: Information Derived from Spectroscopic Techniques.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Ethyl-2-methylbutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethyl-2-methylbutanoic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the physicochemical properties of this compound, which are critical for its handling, formulation, and application.

Introduction to this compound

This compound, a branched-chain carboxylic acid, possesses a molecular structure that influences its behavior in different solvent environments. The presence of a polar carboxylic acid functional group facilitates interactions with polar solvents, while the non-polar, branched alkyl chain contributes to its solubility in less polar organic media.[1] Understanding these characteristics is paramount for its effective use in synthesis, purification, and formulation processes.

Solubility Profile

The solubility of this compound is a key parameter for its application in various chemical processes. While it is described as being moderately soluble in water, its solubility in organic solvents is expected to be significantly higher due to the hydrophobic nature of its alkyl chain.[1] Based on the properties of structurally similar compounds like 2-methylbutanoic acid, it is predicted to be highly soluble in alcohols, esters, and acetone.[2]

Qualitative Solubility

The structural features of this compound—a polar head and a non-polar tail—allow for a degree of miscibility in a wide range of solvents. The carboxylic acid group can form hydrogen bonds with protic solvents, whereas the alkyl chain interacts favorably with non-polar solvents through van der Waals forces.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively available in the public domain. However, for the purpose of illustrating how such data should be presented for comparative analysis, the following tables have been structured. Researchers are encouraged to determine these values experimentally using the protocols outlined in this guide.

Table 1: Solubility of this compound in Polar Protic Solvents at 25°C

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 32.7 | Data Not Available | Data Not Available |

| Ethanol | C₂H₅OH | 24.5 | Data Not Available | Data Not Available |

| Isopropanol | C₃H₇OH | 19.9 | Data Not Available | Data Not Available |

Table 2: Solubility of this compound in Polar Aprotic Solvents at 25°C

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | C₃H₆O | 20.7 | Data Not Available | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data Not Available | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data Not Available | Data Not Available |

Table 3: Solubility of this compound in Non-Polar Solvents at 25°C

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | C₇H₈ | 2.4 | Data Not Available | Data Not Available |

| Hexane | C₆H₁₄ | 1.9 | Data Not Available | Data Not Available |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. Generally, carboxylic acids can be susceptible to degradation under certain conditions, including exposure to high temperatures, extreme pH levels, light, and oxidizing agents.[3]

Thermal Stability

Elevated temperatures can lead to the thermal decomposition of carboxylic acids.[3] For the related compound 2-methylbutanoic acid, stability is noted to be highly sensitive to temperature variations.[3] It is crucial to establish the decomposition temperature of this compound to ensure its integrity during processes such as distillation or in formulations subjected to heat.

Photolytic Stability

Exposure to light, particularly UV radiation, can catalyze the degradation of organic molecules. The potential for photolytic degradation of this compound should be assessed, especially for applications where it may be exposed to light for extended periods.

Oxidative Stability

Carboxylic acids can be susceptible to oxidation. The presence of oxidizing agents or exposure to atmospheric oxygen over time can lead to the formation of degradation products. Understanding the oxidative stability is essential for determining appropriate storage conditions, such as the need for an inert atmosphere.

pH Stability

In aqueous solutions or in the presence of acidic or basic impurities in organic solvents, the stability of this compound can be affected. At extreme pH values, hydrolysis or other degradation reactions may occur.[3]

Table 4: Summary of Stability Data for this compound

| Condition | Solvent | Degradation Rate / Half-life | Major Degradation Products |

| Thermal (e.g., 60°C) | Toluene | Data Not Available | Data Not Available |

| Photolytic (e.g., UV 365 nm) | Methanol | Data Not Available | Data Not Available |

| Oxidative (e.g., air, 40°C) | Hexane | Data Not Available | Data Not Available |

Experimental Protocols

To aid researchers in determining the solubility and stability of this compound, the following detailed experimental protocols are provided.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Quantification: Determine the concentration of this compound in the sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a suitable detector.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Stability Assessment: Stress Testing Protocol

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.

-

Stress Conditions:

-

Thermal Stress: Store the solutions in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) in sealed, light-protected containers.

-

Photolytic Stress: Expose the solutions to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity) at a constant temperature. Control samples should be kept in the dark at the same temperature.

-

Oxidative Stress: Sparge the solutions with air or oxygen, or add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide). Store at a constant temperature.

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC or GC) to quantify the remaining amount of this compound and to detect and quantify any degradation products.

-

Data Evaluation: Determine the degradation rate and, if possible, the half-life of the compound under each stress condition. Identify the major degradation products.

Signaling Pathways and Logical Relationships

The degradation of this compound can be conceptualized as a series of pathways initiated by different environmental stressors.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While specific quantitative data remains to be fully elucidated in publicly available literature, the provided qualitative information, structured tables for data presentation, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The visualization of experimental workflows and logical relationships aims to facilitate a clear and systematic approach to studying the physicochemical properties of this important branched-chain carboxylic acid. It is recommended that comprehensive experimental studies be undertaken to populate the data tables and further refine our understanding of this compound's behavior in various solvent systems.

References

Toxicological Profile of 2-Ethyl-2-methylbutanoic Acid in Rodent Models: A Technical Guide

Disclaimer: Limited direct toxicological data for 2-Ethyl-2-methylbutanoic acid in rodent models is publicly available. This document summarizes the available information and incorporates data from structurally related compounds, namely ethyl 2-methylbutyrate (B1264701) and 2-ethylhexanoic acid, to provide a potential toxicological profile. These analogs are used for read-across purposes and may not fully represent the toxicological properties of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 19889-37-3 | [1][2][3] |

| Molecular Formula | C7H14O2 | [1][2][3] |

| Molecular Weight | 130.18 g/mol | [1][4][5] |

| Synonyms | 2-Methyl-2-ethylbutyric acid, α-Ethyl-α-methylbutyric acid | [1] |

Acute Toxicity

Limited data is available for the acute toxicity of this compound. An oral LD50 study in rats suggests moderate toxicity.

Table 1: Acute Oral Toxicity

| Species | Route | LD50 | Toxicity Class | Reference |

| Rat | Oral | > 430 mg/kg | Moderately toxic | [1] |

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A standardized protocol, such as OECD Test Guideline 401, is typically followed for acute oral toxicity studies.

Subchronic Toxicity

No subchronic toxicity studies were identified for this compound. However, a 13-week study on the structural analog, 2-ethylhexanoic acid (EHA), was conducted in Fischer 344 rats and B6C3F1 mice.[6]

Table 2: 13-Week Subchronic Oral Toxicity of 2-Ethylhexanoic Acid (EHA)

| Species | Sex | NOAEL (mg/kg/day) | Key Findings at Higher Doses | Reference |

| Rat (Fischer 344) | Male | 61 | Increased relative liver weight, hepatocyte hypertrophy | [6] |

| Female | 71 | Increased relative liver weight, hepatocyte hypertrophy | [6] | |

| Mouse (B6C3F1) | Male | 180 | Increased relative liver weight, hepatocyte hypertrophy | [6] |

| Female | 205 | Increased relative liver weight, hepatocyte hypertrophy | [6] |

Experimental Protocol: 13-Week Subchronic Oral Toxicity Study (2-Ethylhexanoic Acid)

-

Test Substance: 2-ethylhexanoic acid (EHA)[6]

-

Species: Fischer 344 rats and B6C3F1 mice (10 per sex per group)[6]

-

Administration: Dietary, at concentrations of 0.0%, 0.1%, 0.5%, or 1.5% for 13 weeks[6]

-

Observations: Clinical signs, body weight, food consumption, clinical pathology, and histopathology[6]

-

Recovery Group: An additional group at 0.0% and 1.5% EHA was observed for a 4-week recovery period[6]

Genotoxicity

No in vivo genotoxicity data for this compound was found. For the analog, ethyl 2-methylbutyrate, it was concluded that it does not present a concern for genotoxicity based on available data, including a BlueScreen assay where it was not cytotoxic to human cells.[7]

Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of this compound are not available. Information on the analogs ethyl 2-methylbutyrate and 2-ethylhexanoic acid is presented below.

A combined repeated-dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) was conducted on ethyl 2-methylbutyrate in Sprague-Dawley rats.[7][8] No adverse effects on reproductive or developmental parameters were observed at doses up to 1000 mg/kg bw/day.[7][8]

Developmental toxicity studies have been performed on 2-ethylhexanoic acid (EHA) in rats and rabbits.

Table 3: Developmental Toxicity of 2-Ethylhexanoic Acid (EHA)

| Species | Exposure Period | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Findings | Reference |

| Rat (Fischer 344) | Gestation Days 6-15 | 250 | 100 | Maternal toxicity and developmental effects (reduced skeletal ossification) at higher doses. | [9][10] |

| Rabbit (New Zealand White) | Gestation Days 6-18 | 25 | ≥ 250 | Maternal toxicity at higher doses with no adverse effects on fetal viability, growth, or morphology. | [9][10] |

| Rat (Wistar) | Gestation Days 6-19 | Not established | < 100 | Skeletal malformations observed at 100 mg/kg/day and above. | [11] |

Experimental Protocol: Developmental Toxicity Study (e.g., OECD 414)

Carcinogenicity

There are no carcinogenicity studies available for this compound. A 2-year carcinogenicity study of the analog 2-ethylhexyl acrylate (B77674) (a derivative of 2-ethylhexanoic acid) was conducted in male NMRI mice via epicutaneous administration. The study concluded that 2-ethylhexyl acrylate was not carcinogenic under the test conditions.[12]

Signaling Pathways and Mechanisms of Toxicity

The exact mechanisms of toxicity for this compound have not been elucidated. For the analog 2-ethylhexanoic acid, observed effects on the liver, such as increased weight and hepatocellular hypertrophy, suggest a potential for peroxisome proliferation, a mechanism known for some carboxylic acids.[6]

Conclusion

The toxicological profile of this compound is not well-defined due to a lack of specific studies. Based on limited acute toxicity data, it is considered moderately toxic. Data from structural analogs suggest that the primary target organ for toxicity may be the liver, and that it is unlikely to be a genotoxic, reproductive, or developmental toxicant at doses that are not maternally toxic. However, one study on 2-ethylhexanoic acid did show developmental effects in rats. Further studies are required to definitively characterize the toxicological profile of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Butanoic acid, 2-ethyl-2-methyl- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Ethyl-2-methylbutyric acid | C7H14O2 | CID 29846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|130.18 g/mol|CAS 19889-37-3 [benchchem.com]

- 6. 2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-year carcinogenicity study in the male NMRI mouse with 2-ethylhexyl acrylate by epicutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Ethyl-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Ethyl-2-methylbutanoic acid in various biological matrices. The methodologies described herein are based on established analytical techniques for short-chain fatty acids (SCFAs) and are intended to serve as a comprehensive guide for researchers in drug development and metabolomics.

Introduction

This compound is a branched-chain carboxylic acid. Accurate and robust quantification of this and other SCFAs in biological samples is crucial for understanding their physiological and pathological roles. The primary analytical methods for SCFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring a derivatization step to improve chromatographic separation and detection sensitivity.[1][2]

Analytical Methodologies

The two principal techniques for the quantification of this compound are GC-MS and LC-MS/MS. The choice between these methods depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile or semi-volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility and thermal stability.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation, although derivatization is frequently employed to enhance performance for SCFAs.[4][5]

A general comparison of these techniques is presented below.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC/LC-MS) |

| Principle | Chromatographic separation of volatile or derivatized analytes in the gas phase, followed by mass analysis. | Chromatographic separation of the analyte in the liquid phase followed by various detection methods, including mass spectrometry.[1] |

| Selectivity | Very High | Moderate to High |

| Sensitivity (LOD/LOQ) | High | Moderate to High (Very high with MS/MS) |

| Throughput | Moderate to High | Moderate |

| Derivatization | Often required for non-volatile analytes.[1] | Not always required, but often used for SCFAs to improve chromatography and ionization.[1][4] |

| Matrix Effect | Can be minimized with appropriate sample preparation and derivatization.[1] | Can be significant and may require robust sample preparation.[1] |

Experimental Protocols

Detailed protocols for sample preparation and analysis using LC-MS/MS and GC-MS are provided below. These are generalized protocols and may require optimization for specific matrices and instrumentation.

LC-MS/MS Method for this compound Quantification

This protocol is adapted from established methods for SCFA analysis in biological samples, such as serum and feces, using derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH).[4][6][7]

3.1.1. Sample Preparation and Derivatization

-

Sample Thawing and Homogenization: Thaw frozen biological samples (e.g., serum, fecal homogenate) on ice.[7] For fecal samples, homogenization in 70% isopropanol (B130326) is a common practice.[6]

-

Internal Standard Spiking: Add an internal standard solution to all samples, calibration standards, and quality controls. A suitable internal standard would be a stable isotope-labeled version of the analyte or a close structural analog like 2-ethylbutyric acid-d7 or 13C-labeled SCFAs.[6][7]

-

Protein Precipitation (for serum/plasma): For serum or plasma samples, precipitate proteins by adding an excess of cold acetonitrile, followed by centrifugation.[8][9]

-

Supernatant Collection: Transfer the clear supernatant to a new tube.[6][10]

-

Derivatization:

-

Quenching: Stop the reaction by adding a small volume of 0.1% formic acid.[6]

-